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molecular formula C12H9ClN2O2 B1322413 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile CAS No. 214476-68-3

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile

Cat. No. B1322413
M. Wt: 248.66 g/mol
InChI Key: XUMPXASXBIBARL-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A stirred mixture of 1.30 g of 4-hydroxy-5,8-dimethoxy-quinoline-3-carbonitrile, 10 ml of phosphorous oxychloride, and 2 drops of N,N-dimethylformamide was refluxed for 10 minutes and evaporated free of volatile matter. The residue was stirred with 50 ml of water. The product was collected and dried to give 1.74 g of 4-chloro-5,8-dimethoxy-quinoline-3-carbonitrile as a solid, mp 165-167° C.; mass spectrum (EI, m/e): M 248.0346.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([O:14][CH3:15])[CH:8]=[CH:9][C:10]=2[O:12][CH3:13])[N:5]=[CH:4][C:3]=1[C:16]#[N:17].P(Cl)(Cl)([Cl:20])=O>CN(C)C=O>[Cl:20][C:2]1[C:11]2[C:6](=[C:7]([O:14][CH3:15])[CH:8]=[CH:9][C:10]=2[O:12][CH3:13])[N:5]=[CH:4][C:3]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OC1=C(C=NC2=C(C=CC(=C12)OC)OC)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with 50 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
evaporated free of volatile matter
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=C(C=CC(=C12)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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